2,3-Di-thiophen-2-yl-acrylic acid
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Overview
Description
2,3-Di-thiophen-2-yl-acrylic acid is a compound with the molecular formula C11H8O2S2 and a molecular weight of 236.31 g/mol . This compound features two thiophene rings attached to an acrylic acid moiety, making it a member of the thiophene derivative family. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-thiophen-2-yl-acrylic acid typically involves the condensation of thiophene derivatives with acrylic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-thiophen-2-yl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2,3-Di-thiophen-2-yl-acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Di-thiophen-2-yl-acrylic acid and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, thiophene derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various molecular targets, leading to diverse biological effects .
Comparison with Similar Compounds
Thiophene: The simplest member of the thiophene family, used as a building block in organic synthesis.
Thienothiophene: An annulated ring of two thiophene rings, known for its applications in optoelectronics and pharmaceuticals.
2,3-Diphenylquinoxaline: A compound with similar electronic properties, used in organic photovoltaics and semiconductors.
Uniqueness: 2,3-Di-thiophen-2-yl-acrylic acid stands out due to its unique combination of two thiophene rings and an acrylic acid moiety. This structure imparts distinct electronic and chemical properties, making it valuable in various applications, from medicinal chemistry to materials science .
Properties
Molecular Formula |
C11H8O2S2 |
---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
(E)-2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7- |
InChI Key |
CWLNDKQJHPKCEM-CLFYSBASSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C2=CC=CS2)\C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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